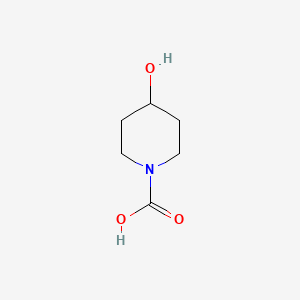
Benzyl 4-iodo-4-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-iodo-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C14H18INO2 and a molecular weight of 359.20269 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-iodo-4-methylpiperidine-1-carboxylate typically involves the iodination of a piperidine derivative followed by esterification. One common method includes the reaction of 4-methylpiperidine with iodine in the presence of a suitable oxidizing agent to form 4-iodo-4-methylpiperidine. This intermediate is then reacted with benzyl chloroformate to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to prevent contamination and ensure safety .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 4-iodo-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 4-methylpiperidine derivatives.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 4-azido-4-methylpiperidine derivatives.
Reduction: 4-methylpiperidine.
Oxidation: 4-methylpiperidinone.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl 4-iodo-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors .
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders and as cholinesterase inhibitors .
Industry: This compound is used in the development of new materials and as a building block in the synthesis of complex molecules for industrial applications .
Mecanismo De Acción
The mechanism of action of Benzyl 4-iodo-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the binding of the benzyl group to the catalytic site of the enzyme, which includes interactions with amino acid residues such as tryptophan and phenylalanine .
Comparación Con Compuestos Similares
4-Benzylpiperidine: A compound with similar structural features but without the iodine atom.
Benzyl 4-iodopiperidine-1-carboxylate: A closely related compound with similar chemical properties but without the methyl group.
Uniqueness: Benzyl 4-iodo-4-methylpiperidine-1-carboxylate is unique due to the presence of both the iodine and methyl groups, which can influence its reactivity and biological activity. The iodine atom provides a site for further functionalization, while the methyl group can affect the compound’s steric and electronic properties .
Propiedades
Fórmula molecular |
C14H18INO2 |
|---|---|
Peso molecular |
359.20 g/mol |
Nombre IUPAC |
benzyl 4-iodo-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
Clave InChI |
ISYNYJZPSQKFBA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
